Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether, also known as TFMPP, is a chemical compound that belongs to the family of synthetic psychoactive substances. TFMPP is a popular research chemical that is used by scientists to study the effects of psychoactive compounds on the brain and behavior.
Mechanism of Action
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether is a selective agonist of the 5-HT2A and 5-HT2C serotonin receptors. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether has been shown to produce a range of effects on behavior and physiology, including increased locomotor activity, altered sensory perception, and changes in mood and cognition. It also has been shown to induce hyperthermia and cardiovascular effects in animals.
Advantages and Limitations for Lab Experiments
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether is a useful tool for studying the effects of serotonin receptor agonists on behavior and brain function. However, it has several limitations, including its potential for producing adverse effects such as hyperthermia and cardiovascular effects. Additionally, Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether is a synthetic compound that does not accurately mimic the effects of natural psychoactive compounds found in plants and fungi.
Future Directions
There are several potential future directions for research on Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether. One area of interest is the development of new psychoactive compounds that selectively target serotonin receptors. Another area of interest is the investigation of the long-term effects of Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether on behavior and brain function, including its potential for producing addiction and other adverse effects. Finally, there is a need for further research on the safety and efficacy of Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether as a research tool, particularly in the context of animal studies.
Synthesis Methods
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether can be synthesized through a multi-step process that involves the reaction of various chemicals such as thiourea, hydrazine, and triethylamine. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether has been extensively studied in the field of neuroscience as a potential tool for understanding the mechanisms of action of psychoactive drugs. It has been used in animal studies to investigate the effects of serotonin receptor agonists on behavior and brain function.
properties
Product Name |
Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether |
---|---|
Molecular Formula |
C18H13F3N4OS |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(1-phenoxyethyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4OS/c1-11(26-14-5-3-2-4-6-14)16-24-25-15(22-23-17(25)27-16)12-7-9-13(10-8-12)18(19,20)21/h2-11H,1H3 |
InChI Key |
KIZFJNMRRNGJEB-UHFFFAOYSA-N |
SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)C(F)(F)F)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)C(F)(F)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.